molecular formula C14H18N4OS2 B4252230 1-(3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone

1-(3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone

Cat. No.: B4252230
M. Wt: 322.5 g/mol
InChI Key: JHYBKHSPUUCMLZ-UHFFFAOYSA-N
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Description

1-(3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone is a complex organic compound that features a unique combination of thiazole and pyrazolo[4,3-c]pyridine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone typically involves multi-step reactionsThe reaction conditions often include the use of solvents such as ethanol or isopropyl alcohol, and catalysts like hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Hydrochloric acid, triethylamine

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, such as dyes and catalysts

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets and pathways. The thiazole moiety is known to interact with enzymes and receptors, modulating their activity. The pyrazolo[4,3-c]pyridine ring can enhance the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-(3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone lies in its combined structural features, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits .

Properties

IUPAC Name

1-(3-ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS2/c1-3-11-10-6-18(5-4-12(10)17-16-11)13(19)8-21-14-15-9(2)7-20-14/h7H,3-6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYBKHSPUUCMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC2=C1CN(CC2)C(=O)CSC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone
Reactant of Route 6
1-(3-Ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone

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